[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Description
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Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c13-8-3-1-7(2-4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRHSDQRCAMZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(NC2=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1910769-52-6
- Molecular Formula : C11H10ClN2O4
- Molecular Weight : 270.66 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Studies have shown that compounds similar to this compound exhibit inhibitory activity against PTPs, which are critical in regulating cellular signaling pathways. For instance, one study reported an IC50 value of 2.07 µM for a related compound against PTP1B, indicating significant inhibitory potential .
- Antidiabetic Effects : The compound may enhance insulin receptor signaling by inhibiting PTPs, which could lead to increased glucose uptake in muscle cells. In vitro studies demonstrated a 15% increase in glucose uptake in response to related compounds at specific concentrations .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results suggest that it may exhibit selective toxicity towards certain cancer cells while sparing normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| PTP Inhibition | IC50 = 2.07 µM for PTP1B | |
| Insulin Signaling Enhancement | 15% increase in glucose uptake | |
| Cytotoxicity | Selective toxicity towards cancer cell lines |
Case Study: Antidiabetic Properties
A study focusing on the antidiabetic properties of imidazolidine derivatives found that modifications to the structure could enhance their efficacy as PTP inhibitors. The research indicated that compounds with similar scaffolds to this compound could significantly improve insulin signaling pathways, suggesting potential for diabetes management therapies .
Case Study: Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that the compound exhibited varying degrees of cytotoxicity. The results indicated that while some cell lines showed resistance, others were significantly affected by the treatment, highlighting the need for further investigation into its selectivity and mechanism of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
